![molecular formula C12H17BrClN3O B1412838 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride CAS No. 2044713-16-6](/img/structure/B1412838.png)
4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride
Overview
Description
“4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 2044713-16-6 . It has a molecular weight of 334.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride” and its InChI Code is1S/C12H16BrN3O.ClH/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16;/h1-4,10H,5-8,14H2,(H,15,17);1H
. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 334.64 .Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. Derivatives of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the inhibition of lipid biosynthesis in bacteria .
Anticancer Activity
Research indicates that this compound and its derivatives may have applications in cancer treatment, particularly due to their antiproliferative properties. Studies have shown activity against human breast adenocarcinoma cancer cell lines, suggesting a potential role in combating cancer cell growth .
Kinase Inhibition
The compound has been used as a reactant in the synthesis of Cdk5/p25 kinase inhibitors. These inhibitors are crucial in the study of neurodegenerative diseases and are potential therapeutic agents for conditions such as Alzheimer’s disease .
Antimalarial Applications
Derivatives of this compound have been utilized in the synthesis of antimalarials. Given the ongoing challenge of malaria and the resistance to current treatments, new antimalarial agents are of significant interest in medical research .
Cyclin-Dependent Kinase Inhibitors
The compound is a reactant in the creation of selective cyclin-dependent kinase 4/6 inhibitors. These enzymes are involved in cell cycle regulation, and their inhibition can be a strategy for cancer therapy .
Platelet Aggregation Inhibition
It has been used in the synthesis of orally bioavailable P2Y12 antagonists, which are important for the inhibition of platelet aggregation. This application is particularly relevant in the prevention of thrombotic events .
Epoxide Hydrolase Inhibition
The compound is involved in the synthesis of human and murine soluble epoxide hydrolase inhibitors. These inhibitors have potential therapeutic applications in the treatment of hypertension and inflammatory diseases .
Cholinesterase and Monoamine Oxidase B Inhibition
Structures containing this compound with an N-benzyl moiety have shown to be effective in cholinesterase inhibition, which is significant in treating conditions like myasthenia gravis. Additionally, a terminal alkyne group in the structure is essential for monoamine oxidase B inhibition, which has implications in treating neurological disorders such as Parkinson’s disease .
properties
IUPAC Name |
4-amino-N-(4-bromophenyl)piperidine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O.ClH/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16;/h1-4,10H,5-8,14H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXKIVPJHFLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)NC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2044713-16-6 | |
Record name | 1-Piperidinecarboxamide, 4-amino-N-(4-bromophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044713-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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